![molecular formula C12H12N2O2S2 B2925372 2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid CAS No. 40277-59-6](/img/structure/B2925372.png)
2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides insights into its properties and potential chemical reactions. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .Chemical Reactions Analysis
The chemical reactions involving “2-(5,6,7,8-Tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid” are not explicitly mentioned in the available resources .Scientific Research Applications
Structural Analysis and Polymorphism
- The study of monoclinic polymorphs of related compounds, such as 2-(pyrimidin-2-ylsulfanyl)acetic acid, provides insights into the structural diversity and potential applications of tetrahydro-[1]benzothiolo[2,3-d]pyrimidin derivatives. These studies reveal the non-planar nature of molecules and their arrangement in crystals, which can be pivotal for understanding the physicochemical properties and reactivity of similar compounds (Ramos Silva et al., 2011).
Antimicrobial Activities
- Research into tetrahydrobenzothieno[2,3-d]pyrimidine derivatives has demonstrated their potential as antimicrobial agents. For instance, certain derivatives have shown significant activity against Candida albicans and Staphylococcus aureus, highlighting their potential for therapeutic applications. This research emphasizes the synthesis and preliminary testing of these compounds for their antimicrobial properties (Soliman et al., 2009).
Aldose Reductase Inhibition
- The synthesis of compounds related to 2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid and their evaluation as inhibitors of the aldose reductase enzyme represents another significant area of research. Such studies are crucial for the development of treatments for conditions related to enzyme activity, such as diabetic complications. The research showcases the synthesis and in vitro study of these inhibitors, demonstrating their potential utility in medical science (Anagnostou et al., 2002).
Mechanism of Action
Target of Action
The primary targets of 2-(5,6,7,8-Tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid are currently unknown.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can all affect how a compound behaves1
Safety and Hazards
properties
IUPAC Name |
2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c15-9(16)5-17-11-10-7-3-1-2-4-8(7)18-12(10)14-6-13-11/h6H,1-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFWEDHEGYCZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801518 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid |
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